molecular formula C16H23NO2 B11854234 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline CAS No. 89729-79-3

4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline

Katalognummer: B11854234
CAS-Nummer: 89729-79-3
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: VXUUTOSGQSJWAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,5-Dioxaspiro[55]undecan-3-yl)-3-methylaniline is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 1,5-dioxaspiro ring and a methylaniline substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline typically involves the reaction of pentafluorobenzonitrile with 3-propyl-1,5-dioxaspiro[5.5]-undecane-2,4-dione . This reaction can be carried out under specific conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methylaniline group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic ketones, while substitution reactions can produce a variety of functionalized derivatives.

Wirkmechanismus

The mechanism of action of 4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with proteins and other biological molecules, potentially leading to specific biological effects . The exact pathways and targets will depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,5-Dioxaspiro[55]undecan-3-yl)-3-methylaniline is unique due to its specific combination of a spirocyclic core with a methylaniline substituent

Eigenschaften

CAS-Nummer

89729-79-3

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

4-(1,5-dioxaspiro[5.5]undecan-3-yl)-3-methylaniline

InChI

InChI=1S/C16H23NO2/c1-12-9-14(17)5-6-15(12)13-10-18-16(19-11-13)7-3-2-4-8-16/h5-6,9,13H,2-4,7-8,10-11,17H2,1H3

InChI-Schlüssel

VXUUTOSGQSJWAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)C2COC3(CCCCC3)OC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.